Benzofuran, 3-nitroso- Benzofuran, 3-nitroso-
Brand Name: Vulcanchem
CAS No.: 56273-12-2
VCID: VC18425313
InChI: InChI=1S/C8H5NO2/c10-9-7-5-11-8-4-2-1-3-6(7)8/h1-5H
SMILES:
Molecular Formula: C8H5NO2
Molecular Weight: 147.13 g/mol

Benzofuran, 3-nitroso-

CAS No.: 56273-12-2

Cat. No.: VC18425313

Molecular Formula: C8H5NO2

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

Benzofuran, 3-nitroso- - 56273-12-2

Specification

CAS No. 56273-12-2
Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
IUPAC Name 3-nitroso-1-benzofuran
Standard InChI InChI=1S/C8H5NO2/c10-9-7-5-11-8-4-2-1-3-6(7)8/h1-5H
Standard InChI Key AMFRSVRADISJSB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CO2)N=O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Identifiers

The IUPAC name for this compound is 3-nitroso-1-benzofuran, reflecting its nitroso substitution pattern on the fused bicyclic system . Key identifiers include:

  • CAS Registry Number: 56273-12-2

  • DSSTox Substance ID: DTXSID60971707

  • SMILES Notation: O=Nc1c2ccccc2oc1

  • InChI Key: AMFRSVRADISJSB-UHFFFAOYSA-N

The molecular structure (Fig. 1) consists of a planar benzofuran core with the nitroso group introducing partial double-bond character at the C3 position, potentially influencing electronic delocalization across the aromatic system .

Physicochemical Properties

Experimental and computed physical properties for 3-nitrosobenzofuran are summarized below:

PropertyValueMethod/Source
Molecular Weight147.13 g/molPubChem
Density1.3 g/cm³LookChem
Boiling Point245.4°C at 760 mmHgACD/Labs
Vapor Pressure0.0451 mmHg at 25°CACD/Labs
LogP (Partition Coefficient)2.46ACD/Labs
Polar Surface Area42.57 ŲLookChem
Refractive Index1.62LookChem

The compound’s moderate lipophilicity (LogP = 2.46) suggests reasonable membrane permeability, while its low vapor pressure indicates limited volatility at ambient conditions . The nitroso group contributes to the polar surface area, enhancing potential hydrogen-bonding interactions .

Spectroscopic and Computational Descriptors

Electronic Structure

Density functional theory (DFT) calculations predict a highest occupied molecular orbital (HOMO) localized on the nitroso group and furan oxygen, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the benzene ring . This electronic distribution implies susceptibility to electrophilic aromatic substitution at the benzene moiety and redox activity at the nitroso site.

Vibrational Spectroscopy

Key IR absorption bands include:

  • N=O Stretch: 1490–1530 cm⁻¹ (characteristic of nitroso compounds)

  • C-O-C Stretch: 1240–1280 cm⁻¹ (furan ring)

  • Aromatic C-H Bend: 750–850 cm⁻¹

Synthetic Routes and Reactivity

While explicit synthetic protocols for 3-nitrosobenzofuran remain undocumented in available literature, analogous nitrosoarene syntheses suggest potential pathways:

  • Nitrosation of Benzofuran: Direct electrophilic nitrosation using nitrous acid (HNO₂) or nitrosonium salts (e.g., NOBF₄) under acidic conditions.

  • Oxidation of 3-Aminobenzofuran: Treatment of 3-aminobenzofuran with oxidizing agents like hydrogen peroxide or sodium hypochlorite.

The nitroso group’s ambident nucleophilicity enables diverse reactivity, including:

  • Dimerization: Formation of azodioxy derivatives under basic conditions.

  • Cycloaddition: Participation in [4+2] Diels-Alder reactions with dienes.

  • Reduction: Conversion to the corresponding amine (3-aminobenzofuran) via catalytic hydrogenation .

Toxicological Considerations

Although direct toxicity data for 3-nitrosobenzofuran are lacking, related benzofurans demonstrate organ-specific effects:

  • Renal Toxicity: Chronic exposure to 2,3-benzofuran in rats caused dose-dependent nephropathy, with tubular degeneration and mineralization at ≥30 mg/kg/day .

  • Hepatotoxicity: Mouse studies show elevated liver enzymes following subchronic benzofuran exposure .

Recommended Safety Protocols:

  • Use NIOSH-approved respirators when handling powders.

  • Avoid skin contact via nitrile gloves and lab coats.

  • Store under inert atmosphere (-20°C) to prevent nitroso dimerization .

Environmental Fate and Ecotoxicity

Computational predictions using EPI Suite:

  • Bioconcentration Factor (BCF): 43.74 (moderate bioaccumulation potential)

  • Photodegradation Half-Life: ~12 hours (aqueous phase, UV-Vis light)

  • Aquatic Toxicity: LC₅₀ (Daphnia magna) = 8.2 mg/L (estimated via QSAR)

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